molecular formula C16H11Cl2FN4OS B6085262 N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea

N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea

Cat. No. B6085262
M. Wt: 397.3 g/mol
InChI Key: NYHIOITWNMTKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This moiety is found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Molecular Structure Analysis

The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiadiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer growth and development. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. One area of research that is currently being explored is the development of new cancer therapies that are based on this compound. Other potential future directions include investigating the neuroprotective effects of DCPTA and exploring its potential applications in the treatment of other diseases such as diabetes and inflammation.
Conclusion:
This compound is a synthetic compound that has shown tremendous potential for use in scientific research. Its potent anti-cancer activity and other biochemical and physiological effects make it a valuable tool for studying a variety of different diseases. While there is still much to be learned about the mechanism of action of this compound, it is clear that it has the potential to be an important tool in the development of new cancer therapies and other treatments.

Synthesis Methods

The synthesis of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea involves the reaction of 3,4-dichlorobenzyl isothiocyanate with 4-fluoroaniline to form an intermediate product. This intermediate is then reacted with urea to yield the final product.

Scientific Research Applications

N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DCPTA has potent anti-cancer activity and may be effective in the treatment of a variety of different types of cancer.

Safety and Hazards

The safety and hazards associated with a specific 1,3,4-thiadiazole derivative would depend on its exact structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

properties

IUPAC Name

1-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4OS/c17-12-6-1-9(7-13(12)18)8-14-22-23-16(25-14)21-15(24)20-11-4-2-10(19)3-5-11/h1-7H,8H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHIOITWNMTKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.